molecular formula C14H5ClN2O6 B14685143 2-Chloro-1,8-dinitroanthracene-9,10-dione CAS No. 27344-24-7

2-Chloro-1,8-dinitroanthracene-9,10-dione

Cat. No.: B14685143
CAS No.: 27344-24-7
M. Wt: 332.65 g/mol
InChI Key: DNRUPUVFBJXPDE-UHFFFAOYSA-N
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Description

2-Chloro-1,8-dinitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of chlorine and nitro groups at specific positions on the anthracene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,8-dinitroanthracene-9,10-dione typically involves the nitration of 2-chloroanthracene-9,10-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,8-dinitroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-1,8-dinitroanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in photochemical studies.

    Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.

    Medicine: Studied for its potential anticancer properties and as a component in drug delivery systems.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors .

Mechanism of Action

The mechanism of action of 2-Chloro-1,8-dinitroanthracene-9,10-dione involves its interaction with molecular targets through its nitro and chloro groups. These functional groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1,8-dinitroanthracene-9,10-dione is unique due to the specific positioning of its chloro and nitro groups, which confer distinct photophysical and chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

CAS No.

27344-24-7

Molecular Formula

C14H5ClN2O6

Molecular Weight

332.65 g/mol

IUPAC Name

2-chloro-1,8-dinitroanthracene-9,10-dione

InChI

InChI=1S/C14H5ClN2O6/c15-8-5-4-7-11(12(8)17(22)23)14(19)10-6(13(7)18)2-1-3-9(10)16(20)21/h1-5H

InChI Key

DNRUPUVFBJXPDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3[N+](=O)[O-])Cl

Origin of Product

United States

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